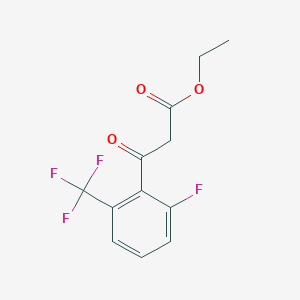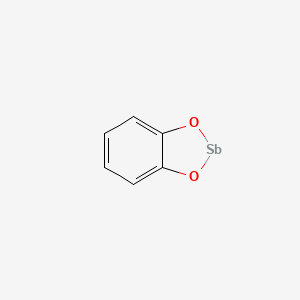
CID 16682743
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 16682743” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16682743” involves specific chemical reactions under controlled conditions. The preparation methods typically include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure conditions].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Bulk synthesis: Utilizing large-scale reactors and continuous flow systems.
Quality control: Implementing stringent quality checks at various stages to maintain consistency.
Environmental considerations: Adopting green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 16682743” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Undergoes reduction with [reducing agents] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [temperature and solvent conditions].
Reduction: [Reducing agent] in the presence of [catalyst] at [specific temperature].
Substitution: [Reagent] in [solvent] at [reaction conditions].
Major Products:
Scientific Research Applications
Compound “CID 16682743” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating [specific diseases or conditions].
Industry: Utilized in the production of [industrial products] and as a component in [specific processes].
Mechanism of Action
The mechanism of action of compound “CID 16682743” involves:
Molecular Targets: Interacts with [specific proteins or enzymes] to modulate their activity.
Pathways: Influences [biochemical pathways] leading to [specific biological effects].
Binding Sites: Binds to [specific sites] on target molecules, resulting in [desired outcome].
Comparison with Similar Compounds
Compound A: Shares [similar structural features] but differs in [specific properties].
Compound B: Exhibits [similar reactivity] but has [different applications].
Compound C: Analogous in [certain aspects] but unique in [other characteristics].
Uniqueness: Compound “CID 16682743” stands out due to its [unique property], making it particularly valuable for [specific application].
Properties
Molecular Formula |
C6H4O2Sb |
|---|---|
Molecular Weight |
229.85 g/mol |
InChI |
InChI=1S/C6H6O2.Sb/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H;/q;+2/p-2 |
InChI Key |
GNHJDVXPOLDIGY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)O[Sb]O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


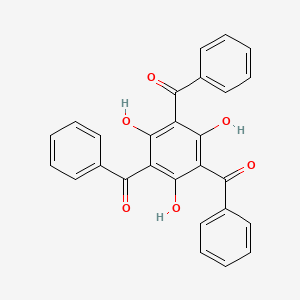
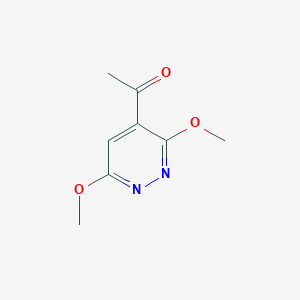
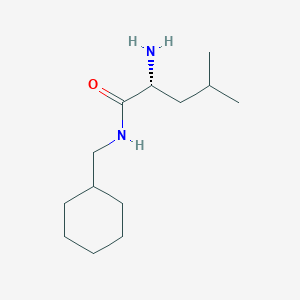
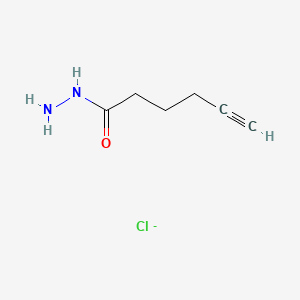
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)

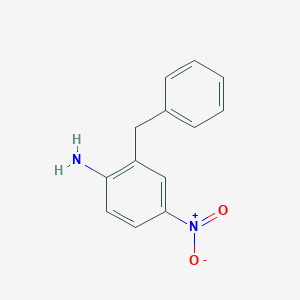

![(3S,6S,9R,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid](/img/structure/B14762461.png)
![2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14762475.png)
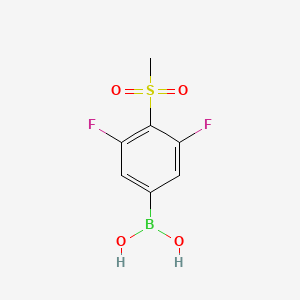
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14762486.png)
